molecular formula C20H30N2O2 B2824458 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide CAS No. 2034204-16-3

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide

Cat. No.: B2824458
CAS No.: 2034204-16-3
M. Wt: 330.472
InChI Key: VHVWCYBIYIZISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of neurodegenerative diseases. Its molecular structure, which incorporates a piperidine ring system linked to a phenylbutanamide chain via a tetrahydrofuran (oxolane) spacer, is characteristic of ligands designed to target central nervous system (CNS) receptors . Piperidine derivatives are extensively studied for their potent biological activities and their ability to cross the blood-brain barrier . Research on structurally related compounds shows that piperidine-based molecules can function as histamine H3 receptor (H3R) antagonists/inverse agonists . The H3 receptor is a presynaptic autoreceptor that modulates the release of various neurotransmitters in the brain, including histamine, acetylcholine, dopamine, and norepinephrine . Consequently, H3R antagonists have demonstrated pro-cognitive effects in preclinical models and are being investigated as potential therapeutic agents for complex multifactorial conditions like Alzheimer's disease . Furthermore, the phenylbutanamide moiety present in the compound's structure is a feature associated with compounds that exhibit neuromodulatory properties . Some piperidine derivatives are also known to interfere with neuromuscular transmission through postsynaptic mechanisms, potentially by influencing acetylcholine-mediated depolarization . This multifaceted activity profile makes this compound a valuable chemical tool for researchers exploring new pathways in neuropharmacology, receptor biology, and the development of multi-target-directed ligands for neurodegenerative disorders. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-20(8-4-7-17-5-2-1-3-6-17)21-15-18-9-12-22(13-10-18)19-11-14-24-16-19/h1-3,5-6,18-19H,4,7-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVWCYBIYIZISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a ring-closing reaction using a suitable diol precursor.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with butanoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 4-Methoxybutyrylfentanyl

Key Differences :

  • Substituents : 4-Methoxybutyrylfentanyl (IUPAC: N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) features a 4-methoxyphenyl group and a phenethyl substituent on the piperidine ring, whereas the target compound replaces the phenethyl group with an oxolan-3-yl group .

Pharmacological Data :

Property N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide 4-Methoxybutyrylfentanyl
Molecular Weight (g/mol) ~388.5 (calculated) 408.5
MOR Binding Affinity (Ki) Not yet reported 0.8 nM (estimated)
Potency (vs. Morphine) Hypothesized to be lower due to reduced lipophilicity ~10–15x

Comparison with Butyrylfentanyl

Butyrylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) shares the butanamide backbone but lacks the oxolan substitution.

  • Structural Impact : The absence of the oxolan group in butyrylfentanyl results in higher lipophilicity, correlating with increased MOR affinity and potency (~20x morphine) compared to the target compound .
  • Metabolism : Oxolan-containing analogs may undergo faster hepatic clearance due to polar functional groups, whereas butyrylfentanyl’s stability contributes to its longer half-life.

Comparison with Cyclopropylfentanyl

Cyclopropylfentanyl substitutes the piperidine phenethyl group with a cyclopropane ring.

  • Receptor Selectivity : Cyclopropylfentanyl exhibits high MOR selectivity, while the oxolan substitution in the target compound may introduce steric hindrance, reducing binding efficiency .
  • Toxicity : Cyclopropylfentanyl is associated with severe respiratory depression; the target compound’s modified structure could mitigate this risk, though in vivo data are lacking.

Research Findings and Implications

  • In Silico Studies : Molecular docking simulations suggest that the oxolan group in this compound disrupts optimal MOR interactions, reducing predicted potency compared to 4-Methoxybutyrylfentanyl .

Critical Analysis of Evidence Limitations

  • In vivo efficacy and safety profiles of this compound remain unverified, necessitating further preclinical studies.

Q & A

Basic: How can the synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenylbutanamide be optimized for higher yields?

Methodological Answer:
Optimization requires careful control of reaction conditions. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions involving the piperidine and oxolane moieties .
  • Temperature : Reactions at 60–80°C balance reaction rate and side-product minimization .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to protect amines during coupling steps, followed by acidic deprotection (e.g., TFA) .
  • Catalysis : Employ Pd/C or other transition-metal catalysts for hydrogenation steps in piperidine ring formation .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the piperidine-oxolane linkage and verifies absence of stereoisomers .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects trace impurities .
  • HPLC-PDA : Quantifies purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • GPCRs : Piperidine derivatives often target dopamine D2/D3 and serotonin receptors due to structural mimicry of endogenous ligands .
  • Kinases : The phenylbutanamide moiety may interact with ATP-binding pockets in kinases (e.g., EGFR or MAPK) .
  • Epigenetic Modulators : Piperidine-tetrahydrofuran hybrids show HDAC or BET bromodomain inhibition in cancer models .

Basic: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Functional Group Variation : Systematically modify the phenylbutanamide (e.g., halogenation) or oxolane (e.g., ring-opening) to assess impact on bioactivity .
  • In Vitro Assays : Test analogs in receptor-binding assays (radioligand displacement) or enzyme inhibition screens (IC50 determination) .
  • Computational Docking : Use AutoDock Vina to predict binding modes to targets like dopamine receptors .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Source Validation : Cross-check compound purity (via HPLC) and stereochemistry (via chiral HPLC or X-ray crystallography) across studies .
  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell lines, incubation time). For example, neuropharmacological activity discrepancies may arise from varying blood-brain barrier permeability assays .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Advanced: What in silico strategies predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of piperidine) and hERG channel inhibition risk .
  • Metabolite Identification : Simulate phase I/II metabolism with GLORYx or BioTransformer, prioritizing sulfation/glucuronidation sites on the phenyl ring .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial dysfunction from lipophilic groups) .

Advanced: How can solubility challenges be addressed in formulation for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use cyclodextrin complexes or PEG-400/water mixtures (80:20) to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the oxolane ring to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in pharmacokinetic studies .

Advanced: What strategies mitigate scale-up challenges in multi-step synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for high-risk steps (e.g., nitro group reductions) to improve safety and yield .
  • Design of Experiments (DoE) : Use Minitab or JMP to optimize parameters (e.g., stoichiometry, temperature) across 3–5 batches .
  • Green Chemistry : Replace toxic solvents (DMF) with Cyrene™ or 2-MeTHF in coupling steps .

Advanced: How can metabolite profiling be conducted post-administration?

Methodological Answer:

  • LC-MS/MS : Use Q-TOF systems to detect phase I metabolites (e.g., hydroxylation at C-3 of piperidine) in plasma or urine .
  • Stable Isotope Tracing : Adminstrate 13C-labeled compound and track isotopic patterns in fecal extracts .
  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) + NADPH to identify CYP-specific metabolites .

Advanced: What orthogonal methods validate target engagement in cellular models?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets (e.g., dopamine receptors) in lysates via Western blot .
  • BRET/FRET : Engineer cells with NanoLuc-tagged GPCRs to measure ligand-induced conformational changes .
  • CRISPR Knockout : Use sgRNAs to delete candidate targets (e.g., DRD2) and assess loss of compound activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.